An In-Depth Technical Guide to 4-Ethoxy-3,5-difluoroaniline (CAS Number: 942615-19-2)
An In-Depth Technical Guide to 4-Ethoxy-3,5-difluoroaniline (CAS Number: 942615-19-2)
A Note on Data Availability: Information on 4-Ethoxy-3,5-difluoroaniline is limited in publicly accessible scientific literature and databases. This guide provides the available data for the target compound and leverages in-depth information on its parent analogue, 3,5-difluoroaniline, to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. Inferences drawn from the parent compound are clearly stated as such to maintain scientific integrity.
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
Fluorinated anilines are a cornerstone in modern drug discovery and development. The incorporation of fluorine atoms into aromatic systems can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable alterations in lipophilicity and bioavailability. The strategic placement of fluorine atoms, as seen in the 3,5-difluoroaniline scaffold, creates a unique electronic environment that is attractive for designing novel therapeutics.
This guide focuses on 4-Ethoxy-3,5-difluoroaniline, a specific derivative within this important class of compounds. While direct research on this molecule is not widely published, its structural similarity to 3,5-difluoroaniline allows for informed hypotheses regarding its potential utility and characteristics.
Core Compound Identification: 4-Ethoxy-3,5-difluoroaniline
| Property | Value | Source |
| CAS Number | 942615-19-2 | N/A |
| Chemical Formula | C8H9F2NO | N/A |
| Molecular Weight | 173.16 g/mol | N/A |
| Canonical SMILES | CCOC1=C(C=C(C=C1F)N)F | N/A |
| IUPAC Name | 4-ethoxy-3,5-difluoroaniline | N/A |
The Parent Analogue: A Deep Dive into 3,5-Difluoroaniline (CAS: 372-39-4)
Due to the scarcity of data on 4-Ethoxy-3,5-difluoroaniline, a thorough understanding of its parent compound, 3,5-difluoroaniline, is invaluable. This well-characterized intermediate serves as a benchmark for predicting the properties and reactivity of its derivatives.
Physicochemical Properties of 3,5-Difluoroaniline
| Property | Value | Source |
| Molecular Formula | C6H5F2N | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| Appearance | White to yellowish low melting solid | [2] |
| Melting Point | 37-41 °C | [3] |
| Boiling Point | 80 °C at 20 mmHg | [3] |
| Density | 1.295 g/cm³ | [3] |
| Flash Point | 167 °F (75 °C) | [3] |
| Solubility | Information not widely available | |
| Purity | ≥98% (GC) | [1] |
Synthesis of 3,5-Difluoroaniline: A Representative Protocol
Several synthetic routes to 3,5-difluoroaniline have been reported, often involving multi-step processes.[4][5][6] A common strategy involves the halogenation and subsequent modification of a readily available aniline precursor.
Example Protocol: Synthesis from 2-chloro-3,5-difluoroaniline
This method involves the catalytic hydrogenation of 2-chloro-3,5-difluoroaniline.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL stainless steel autoclave, combine 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline (purity: 98%), 1.84 g of 5% palladium on carbon, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.[7]
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 kg/cm ² with hydrogen.[7]
-
Reaction Conditions: Heat the mixture to 100°C and maintain for 4 hours with stirring.[7]
-
Workup: Cool the reaction mixture to 50°C. Filter off the palladium on carbon catalyst.[7]
-
Extraction: Add 50 g of a 25% aqueous sodium hydroxide solution to the filtrate. Stir the mixture and then allow the layers to separate. Collect the organic layer.[7]
-
Purification: Distill the organic layer to first recover the triethylamine, followed by the collection of 3,5-difluoroaniline. This process can yield a product with approximately 99% purity.[7]
Causality Behind Experimental Choices:
-
Palladium on Carbon: This is a standard and efficient catalyst for dehalogenation via hydrogenation.
-
Triethylamine: This organic base is used to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion and preventing corrosion of the apparatus.
-
Autoclave: A high-pressure vessel is necessary to safely handle the hydrogen gas at the required reaction temperature and pressure.
Applications of 3,5-Difluoroaniline in Drug Discovery and Agrochemicals
3,5-Difluoroaniline is a versatile building block in the synthesis of a wide range of biologically active molecules.[1][8]
-
Pharmaceuticals: It serves as a key intermediate in the development of drugs targeting neurological and cardiovascular conditions.[1] The fluorine atoms can enhance metabolic stability and binding affinity.[8]
-
Agrochemicals: This compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to more potent and targeted crop protection solutions.[1][8]
-
Other Industries: It also finds use in the synthesis of dyes, pigments, and high-performance fluorinated polymers.[1]
Safety and Handling of 3,5-Difluoroaniline
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[9][11]
-
Respiratory Irritation: May cause respiratory irritation.[12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11] A NIOSH-approved respirator is recommended if exposure limits are exceeded.[11]
-
Ventilation: Use only in a well-ventilated area.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2][11]
-
First Aid:
Predicted Impact of the 4-Ethoxy Group on the 3,5-Difluoroaniline Core
The introduction of an ethoxy (-OCH2CH3) group at the 4-position of the 3,5-difluoroaniline ring is expected to modulate the molecule's properties in several key ways, based on established principles of physical organic and medicinal chemistry.
Workflow for Predicting Structure-Activity Relationships:
Caption: Predicted influence of the 4-ethoxy group on the 3,5-difluoroaniline scaffold.
-
Increased Lipophilicity: The ethoxy group is more lipophilic than a hydrogen atom, which would likely increase the overall lipophilicity (logP) of the molecule. This can affect membrane permeability, plasma protein binding, and solubility in organic solvents.
-
Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, introducing a new potential interaction point with biological targets that is absent in the parent aniline.
-
Electronic Effects: The ethoxy group is an electron-donating group (EDG) through resonance. This will increase the electron density of the aromatic ring, potentially altering its reactivity in further synthetic transformations and modifying its interaction with electron-deficient pockets in target proteins.
Prospective Analytical Methodologies
While specific analytical methods for 4-Ethoxy-3,5-difluoroaniline are not documented, standard techniques used for similar aromatic amines would be applicable for its characterization and quality control.
Analytical Workflow:
Caption: Standard analytical workflow for the characterization of substituted anilines.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be the primary methods for assessing the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the chemical structure, including the placement and integrity of the ethoxy and fluoro groups.
-
Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: IR analysis would identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-O stretches of the ether.
Conclusion and Future Outlook
4-Ethoxy-3,5-difluoroaniline represents an intriguing, yet underexplored, chemical entity. While direct data is sparse, its structural relationship with the well-documented 3,5-difluoroaniline provides a solid foundation for anticipating its chemical behavior and potential as a building block in medicinal chemistry and materials science. The addition of the 4-ethoxy group is predicted to introduce valuable modulations to the parent scaffold, potentially leading to new structure-activity relationships. Further research into the synthesis, properties, and biological activity of 4-Ethoxy-3,5-difluoroaniline is warranted to fully unlock its potential for drug discovery and other advanced applications.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]
- Krause, S., & Pfirrmann, R. (1999). Process for the preparation of 3,5-difluoroaniline. U.S. Patent No. 5,965,775. Washington, DC: U.S. Patent and Trademark Office.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from [Link]
- Harnisch, H., & Miederer, P. (1994). Process for preparing 3,5-difluoroaniline. U.S. Patent No. 5,294,742. Washington, DC: U.S. Patent and Trademark Office.
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Bundy, J. G., Spurll, J. J., & Siddall, J. K. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 21(9), 1972-1979. Retrieved from [Link]
- Barcelo, D. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
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PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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